Cas no 1443519-63-8 (3-Pentyloctan-1-ol)
3-Pentyloctan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-pentyloctan-1-ol
- E74181
- MFCD32705681
- WS-03158
- 1443519-63-8
- SY294424
- SCHEMBL715590
- A1-43294
- 3-Pentyl-1-octanol
- 3-Pentyloctan-1-ol
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- Inchi: 1S/C13H28O/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3
- InChI Key: ZRIVEULBLVCCSL-UHFFFAOYSA-N
- SMILES: OCCC(CCCCC)CCCCC
Computed Properties
- Exact Mass: 200.214015512g/mol
- Monoisotopic Mass: 200.214015512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 10
- Complexity: 91.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 20.2
3-Pentyloctan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1182249-250mg |
3-Pentyloctan-1-ol |
1443519-63-8 | 95% | 250mg |
$125.0 | 2024-04-23 | |
| Ambeed | A1182249-1g |
3-Pentyloctan-1-ol |
1443519-63-8 | 95% | 1g |
$191.0 | 2024-04-23 | |
| Ambeed | A1182249-5g |
3-Pentyloctan-1-ol |
1443519-63-8 | 95% | 5g |
$573.0 | 2024-04-23 | |
| Ambeed | A1182249-10g |
3-Pentyloctan-1-ol |
1443519-63-8 | 95% | 10g |
$955.0 | 2024-04-23 | |
| Aaron | AR01DJOW-250mg |
3-pentyloctan-1-ol |
1443519-63-8 | 95% | 250mg |
$103.00 | 2025-02-11 | |
| Aaron | AR01DJOW-1g |
3-pentyloctan-1-ol |
1443519-63-8 | 95% | 1g |
$238.00 | 2025-02-11 | |
| Aaron | AR01DJOW-5g |
3-pentyloctan-1-ol |
1443519-63-8 | 95% | 5g |
$619.00 | 2025-02-11 | |
| Aaron | AR01DJOW-10g |
3-pentyloctan-1-ol |
1443519-63-8 | 95% | 10g |
$1032.00 | 2025-02-11 | |
| Aaron | AR01DJOW-25g |
3-pentyloctan-1-ol |
1443519-63-8 | 95% | 25g |
$2063.00 | 2025-02-11 | |
| 1PlusChem | 1P01DJGK-250mg |
3-pentyloctan-1-ol |
1443519-63-8 | 95% | 250mg |
$157.00 | 2023-12-21 |
3-Pentyloctan-1-ol Suppliers
3-Pentyloctan-1-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-Pentyloctan-1-ol
Chemical Profile of 3-Pentyloctan-1-ol (CAS No. 1443519-63-8)
3-Pentyloctan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1443519-63-8, is an organic compound belonging to the alcohol class. This linear alkanol features a pentyl group attached to the third carbon of an octane chain, resulting in a branched structure with a molecular formula of C₁₁H₂₄O. The compound exhibits a moderate molecular weight of approximately 172.33 g/mol and a boiling point around 230°C, making it a liquid at room temperature with a characteristic alcohol odor. Its chemical properties, such as solubility and reactivity, make it a valuable intermediate in synthetic chemistry and potential applications in pharmaceuticals, fragrances, and industrial processes.
The synthesis of 3-pentyloctan-1-ol typically involves the reduction of corresponding carboxylic acids or through Grignard reactions followed by hydrolysis. Its structural motif, incorporating both pentyl and octyl units, allows for diverse functionalization possibilities, enabling chemists to tailor its properties for specific applications. In recent years, the compound has garnered attention in the field of medicinal chemistry due to its potential role as a precursor in the synthesis of bioactive molecules.
One of the most compelling aspects of 3-pentyloctan-1-ol is its utility as a building block in drug development. Researchers have explored its incorporation into more complex scaffolds to enhance pharmacokinetic profiles or modulate biological activity. For instance, derivatives of this compound have been investigated for their potential effects on enzyme inhibition or receptor binding. The branched structure of 3-pentyloctan-1-ol can influence how molecules interact with biological targets, offering a strategic advantage in designing novel therapeutic agents.
Recent advancements in computational chemistry have further highlighted the significance of 3-pentyloctan-1-ol in drug discovery. Molecular modeling studies suggest that modifications to its hydroxyl group or side chains can significantly alter its binding affinity to proteins. This insight has prompted investigations into its role as a chiral auxiliary or a component in enantioselective synthesis, where controlling stereochemistry is crucial for therapeutic efficacy. The compound’s versatility makes it an attractive candidate for libraries used in high-throughput screening campaigns.
In addition to pharmaceutical applications, 3-pentyloctan-1-ol has found utility in other industries. Its moderate volatility and pleasant odor profile make it a candidate for use in fine fragrances and personal care products. Furthermore, its solubility characteristics allow it to serve as an effective solvent or cosolvent in various chemical reactions, including polymerization processes and extraction techniques. The compound’s stability under different conditions also enhances its appeal as an industrial chemical.
The environmental impact of 3-pentyloctan-1-ol is another area of growing interest. While it is not classified as hazardous under standard regulatory frameworks, its biodegradability and ecological footprint are subjects of ongoing research. Studies have begun to assess how this compound behaves in aquatic systems and soil environments, aiming to understand its long-term persistence and potential effects on non-target organisms. Such investigations are critical for ensuring that its use remains sustainable and environmentally responsible.
Future directions for research on 3-pentyloctan-1-ol include exploring novel synthetic pathways that improve yield and reduce waste. Catalytic methods, particularly those involving transition metals or biocatalysts, are being examined to streamline its production. Additionally, efforts are underway to develop greener alternatives to traditional synthetic routes, aligning with global trends toward sustainable chemistry practices.
The integration of 3-pentyloctan-1-ol into advanced materials science is also an emerging frontier. Its structural features could contribute to the development of new polymers or coatings with tailored properties. For example, incorporating this alcohol into polymeric matrices might enhance material flexibility or thermal stability. Such applications could revolutionize industries ranging from aerospace to electronics.
In conclusion,3-pentyloctan-1-ol (CAS No. 1443519-63-8) represents a multifaceted compound with broad utility across multiple scientific domains. Its role in pharmaceutical synthesis underscores its importance as a chemical intermediate, while its potential applications in fragrances and materials science highlight its versatility beyond traditional uses. As research continues to uncover new possibilities for this molecule,3-pentyloctan-1-ol is poised to remain at the forefront of chemical innovation.
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